3-(4-Aminophenyl)-N-methylprop-2-enamide

Description

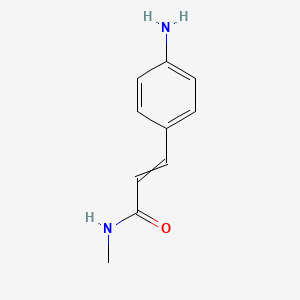

3-(4-Aminophenyl)-N-methylprop-2-enamide (CAS 1201641-92-0) is an acrylamide derivative with the molecular formula C₁₀H₁₂N₂O and a molecular weight of 176.21 g/mol . Its structure features a 4-aminophenyl group attached to a propenamide backbone, with a methyl substituent on the amide nitrogen (Figure 1). This compound is primarily utilized in medicinal chemistry research, particularly as a precursor for protease inhibitors and other bioactive molecules .

Properties

IUPAC Name |

3-(4-aminophenyl)-N-methylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-7H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMLKEOEFBYKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Conventional Synthetic Route via Nitro Reduction

Overview:

The most traditional approach involves the nitration of a phenyl precursor, followed by reduction to obtain the amino derivative, which is then acylated to form the final amide.

Nitration of Phenyl Derivative:

Starting with p-nitroaniline or p-nitrobenzene derivatives, nitration is performed using mixed acids (sulfuric and nitric acid). This process introduces a nitro group at the para position, yielding p-nitroaniline or p-nitrophenol intermediates.Reduction of Nitro Group:

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel reduces the nitro group to an amino group, producing 4-aminophenyl compounds with high selectivity.Acylation to Form Amide:

The amino compound reacts with methyl or other suitable acylating agents (e.g., methyl chloroformate or methyl acetate) under controlled conditions to produce 3-(4-aminophenyl)-N-methylprop-2-enamide.

Reaction Conditions & Reagents:

| Reaction Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 0–5°C, controlled addition | Environmental concerns due to waste |

| Reduction | Pd/C or Raney Ni | Hydrogen atmosphere, room temperature | High selectivity, scalable |

| Acylation | Methyl chloroformate or methyl acetate | Reflux, inert atmosphere | High purity achievable |

- Well-established, reliable, and scalable

- High selectivity and yields

- Use of hazardous nitrating acids

- Waste management issues

Alternative Route Using Condensation and Cyclization

Recent patents and research have explored routes that avoid nitration, focusing on condensation reactions involving acyl chlorides or esters with amino precursors, followed by cyclization to form the morpholinone core.

Condensation of Aniline Derivatives with Chloroacetyl or Bromoacetyl Compounds:

Aniline reacts with chloroacetyl chloride or bromoacetyl bromide to form acylated intermediates, which cyclize under basic conditions to produce the morpholinone ring system.Ring-Opening and Substitution Reactions:

Ethylene oxide or other epoxides can be employed to introduce side chains, followed by nitration and reduction steps.

Recent Patent Example (WO2020019529A1):

This method emphasizes the use of inexpensive raw materials, such as aniline and chloroacetyl chloride, with reaction conditions optimized for high selectivity and yield, avoiding harsh nitration and hydrogenation steps. The process involves:

- Amidation of aniline with acyl chlorides

- Cyclization to form the morpholinone core

- Nitration of the aromatic ring, followed by catalytic hydrogenation to reduce nitro groups to amino groups

Reaction Conditions & Reagents:

| Reaction Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Amidation | Chloroacetyl chloride | 0–25°C, inert atmosphere | Cost-effective raw materials |

| Cyclization | Base (e.g., NaOH) | Mild heating | High selectivity |

| Nitration | HNO₃ / H₂SO₄ | Controlled temperature | Reduced environmental impact compared to mixed acid nitration |

| Hydrogenation | Pd/C | Hydrogen atmosphere | High purity product |

- Use of readily available, inexpensive raw materials

- Avoids hazardous reagents like bromoacetyl bromide

- High selectivity and yield

- Multi-step process requiring careful control of reaction conditions

Green Chemistry Approaches and Innovations

Recent research emphasizes environmentally friendly methods:

Solvent-Free or Aqueous Media Reactions:

Employing water or ethanol as solvents reduces waste and toxicity.Catalyst Optimization:

Use of recyclable catalysts like supported Pd/C minimizes catalyst waste.One-Pot Synthesis:

Combining multiple steps into a single reaction vessel to reduce purification steps and waste.

Research Findings:

Studies demonstrate that these approaches can achieve comparable yields with higher environmental sustainability, aligning with green chemistry principles.

Data Table Summarizing Preparation Methods

| Method | Raw Materials | Key Reactions | Reaction Conditions | Purity & Yield | Environmental Impact | Scalability |

|---|---|---|---|---|---|---|

| Conventional nitration-reduction | p-nitroaniline, H₂, Pd/C | Nitration, reduction, acylation | Low to moderate temperature, hydrogen atmosphere | >90%, high purity | Moderate to high waste | High |

| Condensation and cyclization | Aniline, chloroacetyl chloride | Amidation, cyclization, nitration, hydrogenation | Mild to moderate conditions | 80–95%, high purity | Lower waste | Moderate to high |

| Green solvent-based | Aniline derivatives, eco-friendly catalysts | One-pot reactions | Ambient to mild heating | 85–95%, high purity | Low | Emerging |

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-N-methylprop-2-enamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group in intermediates can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or Raney nickel are employed.

Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion of nitro intermediates to amines.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as an essential precursor for synthesizing more complex organic molecules and polymers. Its unique structure allows for versatile chemical modifications that facilitate the development of new materials.

Biology

- Bioactive Compound : Research indicates that 3-(4-Aminophenyl)-N-methylprop-2-enamide possesses bioactive properties, making it a candidate for drug discovery and development. It has been investigated for its interactions with various biochemical pathways.

Medicine

- Antimicrobial Properties : The compound has shown potential in inhibiting bacterial growth by disrupting cellular processes and may interfere with cell wall synthesis.

- Anticancer Activity : Studies have reported that it can induce apoptosis in cancer cells, particularly breast cancer cells, through the activation of caspase pathways.

Industry

- Specialty Chemicals Production : It is utilized in producing specialty chemicals and materials, including coatings and polymers, due to its reactivity and functional group versatility.

Binding Affinity

Studies have shown that this compound exhibits high binding affinity for various biomolecules:

- Tyramine : Significant interactions suggest potential applications in neuropharmacology.

- Human Serum Albumin (HSA) : Binding studies indicate effective interaction with HSA, influencing pharmacokinetics and distribution within biological systems.

Anti-inflammatory Effects

In a controlled study involving murine models, 3-(4-Aminophenyl)-N-methylprop-2-enamide demonstrated significant anti-inflammatory effects by reducing edema and inflammatory cytokine levels when administered at therapeutic doses.

Anticancer Potential

Another study evaluated the compound's cytotoxicity against various cancer cell lines. It revealed that the compound induced apoptosis in breast cancer cells with low IC50 values, indicating potent activity at minimal concentrations.

Dosage Effects

The effects of this compound are dose-dependent:

- Low Doses : Enhanced enzyme activity and improved cellular function were observed.

- High Doses : Toxicity was noted, leading to cell stress and apoptosis in vitro.

Mechanism of Action

The mechanism of action of 3-(4-Aminophenyl)-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial cell wall synthesis or disrupt cellular processes. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Modifications and Key Features

The following table highlights structural variations among 3-(4-Aminophenyl)-N-methylprop-2-enamide and analogous compounds:

Key Observations :

- N-Methylation: The methyl group in 3-(4-Aminophenyl)-N-methylprop-2-enamide enhances metabolic stability compared to non-methylated analogs like N-(4-Aminophenyl)prop-2-enamide .

- Bulkier Substituents : Compounds like (2E)-N-(3-Chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide exhibit higher steric hindrance, which may affect binding affinity in enzyme inhibition studies .

Physicochemical Properties

*Estimated using fragment-based methods.

Key Findings :

Pharmacological and Biochemical Profiles

Protease Inhibition Potential

- 3-(4-Aminophenyl)-N-methylprop-2-enamide: Acts as a scaffold for SARS-CoV-2 protease inhibitors, with modifications to the aminophenyl group improving binding to viral enzymes .

- Thiazole Derivatives: Compounds like 3-[naphthalene-1-yl(1,3-thiazol-2-yl)amino]propanoic acid show IC₅₀ values of <1 µM against SARS-CoV-2 proteases, highlighting the importance of heterocyclic substituents .

Anti-Inflammatory and Antioxidant Activity

- Chalcone Derivatives: (E)-1-(4-Aminophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one (from ) demonstrates UV-protective effects via radical scavenging, suggesting that acrylamide derivatives with phenolic groups may have similar applications .

Biological Activity

The compound 3-(4-Aminophenyl)-N-methylprop-2-enamide , also known as a derivative of N-aryl enamides, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical interactions, and relevant case studies.

The biological activity of 3-(4-Aminophenyl)-N-methylprop-2-enamide is primarily attributed to its ability to modulate key biochemical pathways. Research indicates that this compound can inhibit specific enzymes involved in critical cellular processes, thereby influencing gene expression and cellular metabolism.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.

- Cell Signaling Modulation : It interacts with signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and survival.

Binding Affinity

Studies have demonstrated that 3-(4-Aminophenyl)-N-methylprop-2-enamide exhibits high binding affinity for various biomolecules, including:

- Tyramine : A significant interaction was noted with tyramine, suggesting potential applications in neuropharmacology .

- Human Serum Albumin (HSA) : Binding studies show that this compound interacts effectively with HSA, which may influence its pharmacokinetics and distribution within biological systems .

Case Studies

- Anti-inflammatory Effects : In a controlled study involving murine models, 3-(4-Aminophenyl)-N-methylprop-2-enamide demonstrated significant anti-inflammatory effects by reducing edema and inflammatory cytokine levels when administered at therapeutic doses .

- Anticancer Potential : Another study evaluated the compound's cytotoxicity against various cancer cell lines, revealing that it induced apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 values indicated potent activity at low concentrations .

Dosage Effects

The effects of 3-(4-Aminophenyl)-N-methylprop-2-enamide are dose-dependent:

- Low Doses : Enhanced enzyme activity and improved cellular function were observed.

- High Doses : Toxicity was noted, leading to cell stress and apoptosis in vitro.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.